

# "Methyl 4-bromo-3-chlorobenzoate" IUPAC name.

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## Compound of Interest

Compound Name: Methyl 4-bromo-3-chlorobenzoate

Cat. No.: B040542

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## An In-depth Technical Guide to Methyl 4-bromo-3-chlorobenzoate

This technical guide provides a comprehensive overview of **Methyl 4-bromo-3-chlorobenzoate**, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

The IUPAC name for the compound is **methyl 4-bromo-3-chlorobenzoate**.<sup>[1]</sup> It is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis.

## Physicochemical Properties

The key physical and chemical properties of **Methyl 4-bromo-3-chlorobenzoate** are summarized in the table below.

Property	Value	Source
CAS Number	117738-74-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	249.49 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow to light orange powder/crystal	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	57.0 to 61.0 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point (Predicted)	309.1 ± 22.0 °C	<a href="#">[3]</a>
Density (Predicted)	1.604 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Purity	>96.0% (GC)	<a href="#">[2]</a>

## Computed Properties

Computational data provides further insight into the molecule's characteristics.

Descriptor	Value	Source
Monoisotopic Mass	247.92397 Da	<a href="#">[1]</a>
SMILES	<chem>COC(=O)C1=CC(=C(C=C1)Br)Cl</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C8H6BrClO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3	<a href="#">[1]</a>
InChIKey	BPJMNASHVKGHE-UHFFFAOYSA-N	<a href="#">[1]</a>
XLogP3	3.1	<a href="#">[1]</a>

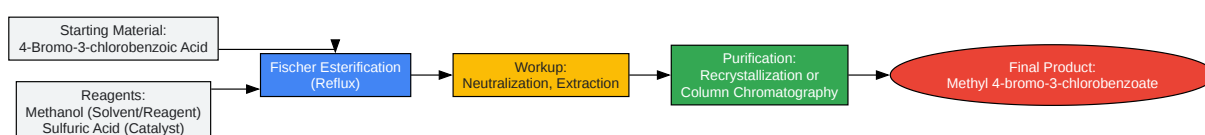
## Synthesis and Experimental Protocols

**Methyl 4-bromo-3-chlorobenzoate** is typically synthesized via the esterification of its corresponding carboxylic acid.

## Synthesis of Methyl 4-bromo-3-chlorobenzoate

A common method for synthesizing this compound is through the Fischer esterification of 4-bromo-3-chlorobenzoic acid.[4]

Reaction: 4-bromo-3-chlorobenzoic acid + Methanol → **Methyl 4-bromo-3-chlorobenzoate**



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*A generalized workflow for the synthesis of **Methyl 4-bromo-3-chlorobenzoate**.*

## Detailed Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-chlorobenzoic acid (1 equivalent) in an excess of methanol.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

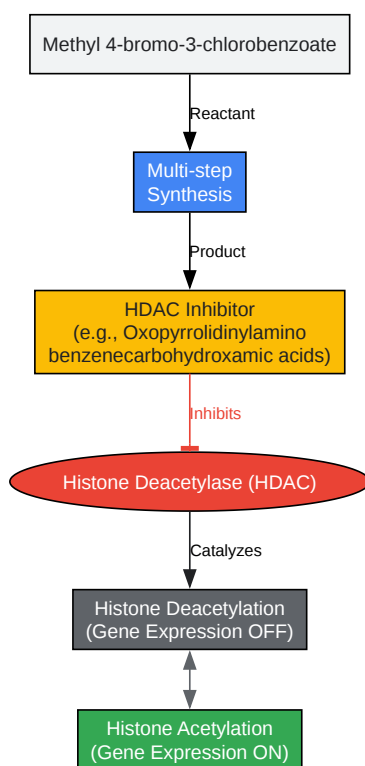
- Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure **Methyl 4-bromo-3-chlorobenzoate**.

## Applications in Research and Drug Development

**Methyl 4-bromo-3-chlorobenzoate** is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

## Intermediate for Histone Deacetylase (HDAC) Inhibitors

This compound is used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids, which have been investigated as histone deacetylase (HDAC) inhibitors.[3][5] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in gene regulation. Their inhibition can lead to the expression of tumor suppressor genes, making them a target for cancer therapy.



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